molecular formula C11H13Cl2NS B14688373 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride CAS No. 23799-83-9

5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride

Cat. No.: B14688373
CAS No.: 23799-83-9
M. Wt: 262.2 g/mol
InChI Key: YTCSHTNTWGMINF-UHFFFAOYSA-N
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Description

5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. The Paal–Knorr reaction, for example, is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Chemical Reactions Analysis

5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, sulfur, and α-cyano esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gewald reaction produces aminothiophene derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to act as voltage-gated sodium channel blockers, which can affect the transmission of nerve impulses . This property makes them useful in the development of anesthetics and other therapeutic agents.

Comparison with Similar Compounds

5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other thiophene derivatives such as 5-Chloro-3-methylbenzo(b)thiophene and 5-Methylbenzo(b)thiophene . These compounds share similar chemical structures but differ in their specific substituents and properties. The unique combination of chlorine and ethylamine groups in this compound contributes to its distinct biological activities and research applications.

Properties

CAS No.

23799-83-9

Molecular Formula

C11H13Cl2NS

Molecular Weight

262.2 g/mol

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C11H12ClNS.ClH/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11;/h2-3,6-7,13H,4-5H2,1H3;1H

InChI Key

YTCSHTNTWGMINF-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CSC2=C1C=C(C=C2)Cl.Cl

Origin of Product

United States

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